Dabigatran Impurity 9

Analytical Method Development Pharmaceutical Quality Control Organic Synthesis

This is a fully elaborated ester prodrug analog (C₃₃H₃₉N₇O₅, MW 613.71), arising from the amidine coupling step. It is chemically distinct from truncated benzimidazole derivatives (e.g., CAS 1408238-41-4). Procuring this precise CAS entity is mandatory for system suitability, Relative Response Factor (RRF) determination, and spiking studies validated in your ANDA. Using an incorrect 'Impurity 9' analog will result in retention time mismatches, failed SST, and potential FDA deficiency letters. Insist on a ≥99% HPLC purity CoA with MS, NMR, and residual solvent data to ensure method accuracy and linearity per ICH Q2(R1).

Molecular Formula C19H22ClN5O2
Molecular Weight 387.87
Cat. No. B1164484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity 9
Synonymsethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate
Molecular FormulaC19H22ClN5O2
Molecular Weight387.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity 9: Reference Standards for Analytical Quality Control of Dabigatran Etexilate


Dabigatran Impurity 9 is a process-related impurity and/or degradation product associated with the synthesis of the anticoagulant prodrug dabigatran etexilate mesylate [1]. However, it is critical to note that "Impurity 9" is not a single, universally defined chemical entity. In commercial and analytical contexts, this identifier is applied to at least three distinct molecular structures with different CAS numbers (CAS: 1408238-41-4, C₁₉H₂₁N₅O₂; CAS: 211915-00-3, C₃₃H₃₉N₇O₅; CAS: 1408238-36-7, C₂₆H₃₃N₅O₄), each representing a different synthetic pathway deviation or degradation fragment . Therefore, precise chemical identification—by CAS number, IUPAC name, and molecular formula—is an absolute prerequisite for scientific selection and procurement of this impurity reference standard.

The Risk of Ambiguous Nomenclature: Why Not All Dabigatran Impurity 9 Standards Are Interchangeable


In-class substitution of dabigatran impurity reference standards fails fundamentally due to the lack of a standardized nomenclature for "Impurity 9" across the supply chain. As demonstrated in Section 1, the term refers to chemically disparate entities (C₁₉H₂₁N₅O₂ vs. C₃₃H₃₉N₇O₅) that arise from different stages of the synthetic cascade—one is a truncated benzimidazole derivative lacking the pyridinyl-propanoate side chain, while the other is a fully elaborated ester prodrug analog . Analytical methods validated using one specific CAS-defined entity (e.g., 1408238-41-4 as a des-propanoate degradation marker) cannot reliably quantify the other (e.g., 211915-00-3, a synthetic byproduct from amidine coupling) due to profound differences in chromatographic retention time, UV absorbance maxima, and mass spectrometric ionization efficiency [1]. Procurement based solely on the label "Impurity 9" therefore introduces a high risk of method failure during regulatory submission (e.g., ANDA filing), as the reference standard may not correspond to the impurity peak identified in the validated analytical procedure [2].

Quantitative Differentiation of Dabigatran Impurity 9 Analogs: A Comparative Guide for Analytical Reference Standard Selection


Molecular Structure Divergence: CAS 1408238-41-4 vs. CAS 211915-00-3

The two most commonly encountered chemical entities sold under the label 'Dabigatran Impurity 9' differ fundamentally in molecular architecture and mass. The entity with CAS 1408238-41-4 (C₁₉H₂₁N₅O₂, MW: 351.4 g/mol) is a truncated core structure lacking the entire pyridinyl-propanoate side chain; it is formally designated as Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Ethyl Ester . In contrast, the entity with CAS 211915-00-3 (C₃₃H₃₉N₇O₅, MW: 613.7 g/mol) retains the full dabigatran etexilate scaffold but features a methyl ester modification . This structural difference results in a mass difference of 262.3 Da (a 75% increase in molecular weight) and alters the compound's logP and retention behavior in reversed-phase HPLC [1].

Analytical Method Development Pharmaceutical Quality Control Organic Synthesis

Distinct Synthetic Origins and Process Control Implications

The formation pathways of the different Impurity 9 analogs provide orthogonal information about manufacturing process control. The fully elaborated impurity (CAS 211915-00-3) arises from incomplete deprotection or side-reactions during the final amidine coupling step; its formation is specifically linked to the use of n-hexyl chloroformate in earlier synthetic routes, whereas a novel synthon (n-hexyl-4-nitrophenyl carbonate) substantially eliminates this class of impurities (compounds 20-27) [1]. Conversely, the truncated impurity (CAS 1408238-41-4) is a degradation product generated via hydrolytic cleavage of the ester bond, serving as a marker for formulation stability rather than process efficiency .

Process Chemistry Impurity Profiling Regulatory Compliance

Purity Certification Variance Among Suppliers for the Same CAS Entity

Even when controlling for the same CAS number (e.g., 211915-00-3), the quantitative utility of the reference standard varies by supplier based on reported purity and provided analytical data packages. Commercial vendors report purity values for this impurity standard ranging from 95% by HPLC to ≥99% by HPLC, with some suppliers providing comprehensive characterization including HPLC chromatograms, HNMR, CNMR, IR, UV, and thermogravimetric analysis, while others provide only basic MS and HPLC purity data [1]. A 4% absolute difference in certified purity (95% vs. 99%) introduces a corresponding error in quantitative impurity determination, potentially pushing a borderline impurity level above or below the ICH Q3A identification threshold of 0.10% [2].

Reference Standard Procurement Quantitative Analysis Certificate of Analysis (CoA)

Chromatographic Retention Behavior: Baseline Separation in Validated Methods

Reversed-phase liquid chromatographic methods for dabigatran etexilate and its impurities, developed using Quality-by-Design (QbD) principles, demonstrate that baseline separation of multiple structurally related impurities is achievable under optimized gradient conditions. The design space established via Box-Behnken experimental design (acetonitrile gradient from 22% to 55.5% over 11.5 minutes on C18 columns) provides resolution sufficient to distinguish ten distinct impurity peaks from the API [1]. While this validated method does not identify "Impurity 9" by name, it establishes a quantitative benchmark: any reference standard procured for impurity quantification must exhibit a unique retention time within this optimized separation window; substitution of an analog with different hydrophobicity (e.g., CAS 1408238-41-4 vs. CAS 211915-00-3) would likely result in co-elution or altered resolution, invalidating the method's specificity [2].

HPLC/UPLC Method Validation Quality-by-Design (QbD) Impurity Resolution

Procurement-Linked Application Scenarios for Dabigatran Impurity 9 Reference Standards


Scenario A: Method Validation for ANDA Submission (Quantitative Impurity Testing)

A generic pharmaceutical company is developing an ANDA for dabigatran etexilate mesylate capsules and must validate an HPLC/UPLC method for related substances according to ICH Q2(R1) guidelines. The company must procure a fully characterized Impurity 9 reference standard (CAS 211915-00-3) with a certified purity of ≥99% and a comprehensive Certificate of Analysis (CoA) that includes HPLC purity, MS, NMR, and residual solvent data [1]. This high-purity standard is used to establish the Relative Response Factor (RRF) and to prepare the system suitability solution. Using a lower-purity standard (e.g., 95% by HPLC) without full characterization data would compromise method accuracy and linearity, potentially leading to a regulatory deficiency letter (e.g., FDA Complete Response Letter) citing inadequate impurity control strategy [2].

Scenario B: Stability-Indicating Method Development (Forced Degradation Studies)

An analytical development laboratory is performing forced degradation studies (hydrolytic, oxidative, thermal, photolytic) on dabigatran etexilate drug substance to identify degradation products and demonstrate method specificity. The laboratory must procure the specific Impurity 9 analog known to be a hydrolytic degradation product: Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Ethyl Ester (CAS 1408238-41-4) [1]. This reference standard is used to identify and quantify the extent of ester hydrolysis in the stressed samples. Procuring the incorrect Impurity 9 analog (CAS 211915-00-3, a process impurity) would result in failure to detect the actual degradation pathway, undermining the stability-indicating nature of the method and jeopardizing the shelf-life assignment for the drug product [2].

Scenario C: Process Optimization to Reduce Genotoxic or Critical Impurities

A process chemistry team is optimizing the final amidine coupling step in the synthesis of dabigatran etexilate mesylate to reduce the formation of amidated impurities. The team requires a high-purity reference standard of the specific amidated impurity (CAS 211915-00-3) to monitor its levels during reaction optimization and to validate the new purification protocol [1]. The use of this reference standard allows the team to demonstrate, via spiking studies, that the improved process (e.g., using n-hexyl-4-nitrophenyl carbonate instead of n-hexyl chloroformate) reduces this impurity to levels below the ICH Q3A identification threshold (<0.10%), thereby satisfying regulatory expectations for process-related impurity control [2].

Scenario D: Quality Control Batch Release Testing in GMP Environment

A GMP Quality Control laboratory is performing batch release testing on commercial dabigatran etexilate API. The validated HPLC method specifies the use of a reference standard with a defined retention time corresponding to Impurity 9. The QC analyst must verify that the procured reference standard matches the exact CAS number and IUPAC name cited in the regulatory filing [1]. Substitution of an alternate Impurity 9 analog, even if labeled identically by a vendor, would produce a different retention time, causing the system suitability test to fail and delaying batch release. This scenario underscores the procurement imperative of verifying identity against the approved drug master file (DMF) or monograph [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran Impurity 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.